2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine
Overview
Description
2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine is a useful research compound. Its molecular formula is C13H10ClNO3S and its molecular weight is 295.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Coordination Chemistry and Biological Activity
A review of the chemistry of compounds containing pyridine rings, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights their significance in coordination chemistry and potential biological activities. These compounds exhibit diverse properties, including spectroscopic characteristics, structures, magnetic properties, and potential for biological and electrochemical activity. This underscores the importance of investigating analogs like 2-Chloro-3-(5-ethoxycarbonyl-2-thenoyl)pyridine for their potential applications in creating complex compounds with unique properties and activities (Boča, Jameson, & Linert, 2011).
Contribution to Green Chemistry and Sustainable Materials
Research into the conversion of plant biomass into valuable chemicals has identified pyridine derivatives as key intermediates for developing sustainable polymers, functional materials, and alternative fuels. This area of research is crucial for advancing green chemistry and sustainability, indicating that derivatives of pyridine, including this compound, could play a vital role in the synthesis of environmentally friendly materials and chemicals from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthetic Pathways and Pharmaceutical Applications
The versatility of pyridine rings is further emphasized in the synthesis of biologically active compounds, where pyridine and its derivatives serve as fundamental scaffolds. These compounds exhibit a wide range of biological activities, making them essential in the pharmaceutical industry for developing new medications and treatments. The exploration of pyridine derivatives, such as this compound, could lead to the discovery of new therapeutic agents with improved efficacy and specificity for various diseases (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Importance in Agrochemical Development
The discovery and development of agrochemicals heavily rely on the structural diversity offered by pyridine-based compounds. These compounds, including analogs of this compound, have been crucial in creating fungicides, insecticides, herbicides, and other pesticides. Their role in agrochemical discovery highlights the potential for developing more effective and environmentally benign agricultural products, ensuring food security and sustainable agricultural practices (Guan, Liu, Sun, Xie, & Wang, 2016).
Properties
IUPAC Name |
ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZUXHYWFOQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641788 | |
Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-49-9 | |
Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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